3-Ethynyl-3-methyloxetane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

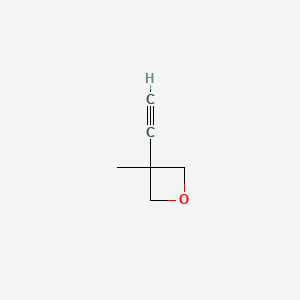

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynyl-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMBEVUFBLJCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855901 | |

| Record name | 3-Ethynyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290541-27-3 | |

| Record name | 3-Ethynyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Core Chemical Properties and Synthetic Methodologies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-3-methyloxetane is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a strained oxetane ring with a reactive terminal alkyne, offer a compelling scaffold for the synthesis of novel therapeutic agents. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties like aqueous solubility and metabolic stability. The terminal alkyne provides a versatile handle for a variety of chemical transformations, including click chemistry and Sonogashira coupling, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of this compound.

Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1290541-27-3 | [1] |

| Molecular Formula | C₆H₈O | [2] |

| Molecular Weight | 96.13 g/mol | [3] |

| Predicted Boiling Point | 90.3 ± 29.0 °C | [4] |

| Predicted Density | 0.95 ± 0.1 g/cm³ | [4] |

| Appearance | Colorless liquid (predicted) | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended. Information on melting point and solubility in various solvents is not currently available in the cited literature.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific experimental spectra are not publicly available, the expected characteristic signals can be inferred from the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the oxetane ring.

-

≡C-H Stretch: A sharp, strong band is anticipated around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the alkyne.[5][6][7]

-

C≡C Stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ due to the carbon-carbon triple bond stretch.[5][6][7]

-

C-O-C Stretch: The cyclic ether functionality of the oxetane ring will likely exhibit a strong C-O-C stretching vibration in the fingerprint region, typically around 950-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methylene protons of the oxetane ring, and the acetylenic proton. The chemical shifts would be influenced by the electronegativity of the oxygen atom and the anisotropy of the triple bond.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the two sp-hybridized carbons of the ethynyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 96.13. Fragmentation patterns would likely involve cleavage of the oxetane ring and loss of small neutral molecules.[8][9]

Experimental Protocols: Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted oxetanes can be adapted.

Potential Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-methyl-3-oxetanone, with an ethynylating agent.

Caption: A potential synthetic workflow for the preparation of this compound.

General Experimental Considerations:

-

Reaction Conditions: The ethynylation of ketones is typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organometallic reagent.

-

Work-up: The reaction is usually quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: Purification of the final product is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.

Key Reactivity: Leveraging the Terminal Alkyne

The terminal alkyne functionality of this compound is its most prominent feature for synthetic diversification, allowing for its participation in a range of powerful C-C bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide/triflate.[10][11] This reaction is exceptionally useful for incorporating the oxetane moiety into aromatic and heteroaromatic systems, which are prevalent in drug molecules.

Caption: A schematic representation of the Sonogashira coupling reaction involving this compound.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne can readily undergo a [3+2] cycloaddition with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This highly efficient and regioselective reaction is a cornerstone of "click chemistry" and provides a robust method for linking the oxetane-containing fragment to other molecules.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates can offer several advantages:

-

Improved Physicochemical Properties: The oxetane ring is a polar, three-dimensional motif that can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl counterparts.[12][13] This can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can increase the half-life of a drug.[14]

-

Vectorial Exploration of Binding Pockets: The linear and rigid nature of the ethynyl group allows for its use as a linker to probe deep and narrow binding pockets within biological targets such as enzymes and receptors.

-

Bioisosterism: The 3,3-disubstituted oxetane core can serve as a valuable bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[13]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically tractable terminal alkyne makes it an attractive tool for medicinal chemists. While further research is needed to fully elucidate its experimental properties and develop specific, high-yielding synthetic protocols, the foundational information presented in this guide provides a strong basis for its exploration in drug discovery programs. The strategic incorporation of this scaffold has the potential to lead to the development of new drug candidates with improved efficacy and pharmacokinetic properties.

References

- 1. This compound [synhet.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 1290541-27-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1290541-27-3 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Ethynyl-3-methyloxetane

CAS Number: 1290541-27-3

This technical guide provides a comprehensive overview of 3-ethynyl-3-methyloxetane, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, spectral characterization, and key applications, with a focus on its role in medicinal chemistry and click chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a methyl and an ethynyl group at the 3-position. The presence of the terminal alkyne makes it a versatile reagent for various coupling reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] The oxetane moiety itself is of significant interest in medicinal chemistry as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1290541-27-3 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C6H8O | [4] |

| Molecular Weight | 96.13 g/mol | [4] |

| Boiling Point | Not explicitly available in search results. | |

| Density | Not explicitly available in search results. | |

| Melting Point | Not explicitly available in search results. | |

| SMILES | C#CC1(C)COC1 | [4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of similar 3,3-disubstituted oxetanes.[5][6] A plausible approach involves the alkynylation of a suitable oxetan-3-one precursor.

General Synthetic Approach

The synthesis of 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-one.[6] A potential synthetic route to this compound could involve the following conceptual steps:

-

Protection of the ketone: If necessary, the ketone functionality of a suitable starting material could be protected.

-

Introduction of the methyl group: A methylation reaction, for instance, using a Grignard reagent like methylmagnesium bromide, could be performed.

-

Introduction of the ethynyl group: An alkynylation reaction, for example, using a lithium acetylide or similar nucleophilic ethynyl equivalent, would introduce the terminal alkyne.

-

Deprotection: If a protecting group was used, its removal would yield the final product.

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized synthetic workflow for this compound.

Spectral Characterization

Detailed spectral data for this compound are typically available from commercial suppliers upon request.[4] However, based on the known spectral properties of similar compounds, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | - Signal for the terminal alkyne proton (≡C-H) around δ 2.0-3.0 ppm.[7][8]- Signals for the oxetane ring protons (CH₂) typically in the region of δ 4.0-5.0 ppm.- Signal for the methyl group protons (CH₃) around δ 1.0-1.5 ppm.[9] |

| ¹³C NMR | - Signals for the alkyne carbons (C≡C) in the range of δ 70-90 ppm.[10]- Signal for the quaternary carbon of the oxetane ring.- Signals for the methylene carbons of the oxetane ring.- Signal for the methyl carbon. |

| IR Spectroscopy | - A sharp, weak absorption band for the C≡C stretch around 2100-2260 cm⁻¹.[11]- A sharp absorption band for the ≡C-H stretch around 3300 cm⁻¹.[11]- C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.[12]- C-O stretching of the ether in the fingerprint region.[12] |

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained, polar oxetane ring and a reactive terminal alkyne makes this compound a highly attractive building block in drug discovery.

Role as a Bioisostere

The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups in drug molecules, such as gem-dimethyl and carbonyl groups.[3][13] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.[3]

-

Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of enzymatic degradation, thereby increasing the half-life of a drug.

-

Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic and pharmacodynamic profile.

Utility in Click Chemistry

The terminal alkyne functionality of this compound allows for its facile conjugation to other molecules bearing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14][15] This "click" reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various stages of drug discovery.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of a copper(II) salt (e.g., CuSO₄, 1-5 mol%) to a solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing ligand such as TBTA or THPTA may also be included.

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and column chromatography.

Caption: Schematic of a CuAAC reaction using this compound.

This click chemistry approach enables the modular synthesis of complex molecules, including:

-

PROTACs and Molecular Glues: Linking a target-binding moiety to an E3 ligase-recruiting element.

-

Bioconjugation: Attaching the oxetane-containing fragment to proteins, nucleic acids, or other biomolecules for imaging or therapeutic purposes.

-

Fragment-Based Drug Discovery (FBDD): Growing a fragment hit by linking it to other small molecules to improve its binding affinity and drug-like properties.

Signaling Pathways and Logical Relationships

While specific examples of this compound directly modulating a signaling pathway were not identified in the search results, its application in the synthesis of kinase inhibitors provides a logical framework for its potential impact. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, ethynyl-containing fragments are known to interact with the ATP-binding site of the kinase domain.

The following diagram illustrates a hypothetical drug discovery workflow where this compound could be employed to develop a novel kinase inhibitor.

Caption: Hypothetical drug discovery workflow for a kinase inhibitor.

In this workflow, this compound serves as a key building block in the lead optimization phase to rapidly generate a library of analogs with potentially improved properties, accelerating the identification of a viable drug candidate.

Conclusion

This compound is a valuable and versatile building block in modern chemical and pharmaceutical research. Its unique structural features, combining the beneficial properties of the oxetane ring with the reactive handle of a terminal alkyne, make it a powerful tool for the synthesis of novel compounds with improved drug-like properties. Its utility in click chemistry further expands its applicability, enabling the efficient construction of complex molecular architectures for a wide range of applications in drug discovery and chemical biology. As the demand for novel therapeutics with optimized properties continues to grow, the importance of innovative building blocks like this compound is expected to increase.

References

- 1. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [synhet.com]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 3-Methyloxetane | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-3-methyloxetane is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a strained oxetane ring with a reactive terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. The oxetane moiety, a four-membered cyclic ether, can act as a polar, metabolically stable surrogate for more common functional groups in drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability. The terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the structure, properties, and reactivity of this compound, including detailed experimental protocols and data presentation to support its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and analysis. The following tables summarize key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 1290541-27-3 | [1][2] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Boiling Point | Not definitively reported; estimated based on related compounds. | |

| Density | Not definitively reported; estimated based on related compounds. | |

| Storage Conditions | Store in a dry, well-ventilated place. Keep refrigerated (2-8°C). Protect from light. | [3] |

Table 1: Physicochemical Properties of this compound

| Data Type | Key Features |

| ¹H NMR | Expected signals for the oxetane ring protons (diastereotopic methylene protons adjacent to the oxygen and at the C4 position), the methyl group protons, and the terminal alkyne proton. |

| ¹³C NMR | Expected signals for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, the methyl carbon, and the two sp-hybridized carbons of the alkyne. |

| FTIR | Characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-O-C stretch of the oxetane ring (around 980 cm⁻¹). |

Table 2: Summary of Expected Spectroscopic Data for this compound

Note: Definitive, experimentally verified spectral data for this compound is not widely available in the public domain. The information presented is based on general principles of NMR and IR spectroscopy and data for structurally similar compounds.

Synthesis of this compound

Below is a hypothetical, yet chemically sound, experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Tosylation of 3-Methyl-3-oxetanemethanol

-

To a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

Step 2: Ethynylation of the Tosylate

-

To a solution of ethynylmagnesium bromide (or a similar acetylide nucleophile) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the crude tosylate from Step 1 dissolved in a minimal amount of anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the terminal alkyne and the oxetane ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality makes this compound an excellent substrate for CuAAC, a highly efficient and versatile "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of tert-butanol and water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture.

-

Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 1-24 hours. The reaction is often complete within a few hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography on silica gel.

Cationic Ring-Opening Polymerization (CROP)

The strained oxetane ring of this compound is susceptible to ring-opening polymerization, particularly under cationic conditions.[6] This reactivity allows for the synthesis of polyethers with pendant ethynyl-methyl groups, which can be further functionalized, for example, via click chemistry, to create functional materials.

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Experimental Protocol: Cationic Ring-Opening Polymerization (CROP)

-

Under an inert atmosphere, charge a flame-dried reaction flask with a solution of this compound in a dry, non-protic solvent (e.g., dichloromethane).

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add a cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the stirred solution.

-

Maintain the reaction at the chosen temperature and monitor the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to several days depending on the reaction conditions.

-

Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol or ammonia in methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Characterize the polymer by techniques such as gel permeation chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.

Applications in Drug Development

The incorporation of the this compound motif into small molecules can be a valuable strategy in drug discovery. The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[7] The ethynyl group provides a versatile handle for lead optimization through "click" chemistry, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Caption: Logical Workflow for Utilizing this compound in Lead Optimization.

While this compound has not yet been directly implicated in specific signaling pathways in publicly available literature, its utility lies in its ability to modify and optimize molecules that do target such pathways. For instance, a kinase inhibitor could be modified with this oxetane to improve its drug-like properties, and the alkyne handle could then be used to attach various moieties to probe the binding pocket or modulate downstream signaling.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the safety data for the related compound 3-methyl-3-oxetanemethanol, it should be handled with care in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. As a terminal alkyne, it may also have the potential to form explosive metal acetylides, so contact with certain metals should be avoided. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its unique combination of a strained oxetane ring and a reactive terminal alkyne allows for the synthesis of novel molecular architectures with potentially enhanced properties. This guide has provided a comprehensive overview of its structure, reactivity, and potential applications, along with detailed (though in some cases, hypothetical) experimental protocols to facilitate its use in the laboratory. As research in oxetane chemistry continues to expand, the utility of this compound is poised to grow, offering new opportunities for innovation in drug discovery and materials development.

References

- 1. This compound | 1290541-27-3 [chemicalbook.com]

- 2. This compound [synhet.com]

- 3. fishersci.com [fishersci.com]

- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. radtech.org [radtech.org]

- 7. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Data of 3-Ethynyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Ethynyl-3-methyloxetane.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.75 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (Ha) |

| 4.55 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (Hb) |

| 2.40 | s | 1H | ≡C-H |

| 1.65 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 82.5 | -C ≡C- |

| 79.5 | Oxetane -C H₂- |

| 74.0 | ≡C -H |

| 40.0 | Quaternary Carbon |

| 25.0 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~2970 | Medium | C-H Asymmetric Stretch (CH₃) |

| ~2880 | Medium | C-H Symmetric Stretch (CH₂) |

| ~2120 | Weak | C≡C Stretch |

| ~985 | Strong | Oxetane Ring Vibration |

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization: EI)

| m/z | Predicted Relative Intensity | Assignment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 68 | Moderate | [M - C₂H₄]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16 scans with a relaxation delay of 1 second.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. Data acquisition typically involves 512 scans with a relaxation delay of 2 seconds.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity and control the amount of substance entering the ion source.

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Commercial Availability and Technical Guide for 3-Ethynyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Ethynyl-3-methyloxetane, its applications in drug discovery, and detailed experimental protocols for its use. The unique structural features of the oxetane ring, combined with the reactive terminal alkyne, make this compound a valuable building block in medicinal chemistry for the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 1290541-27-3) is available from several commercial suppliers. The table below summarizes the available data on suppliers, purity, and typical availability. Pricing information is generally available upon request from the individual suppliers.

| Supplier | Purity | Typical Availability | Catalog Number |

| SynHet | >99% | Synthesis on demand (<1 week lead time) | CAS-1290541-27-3 |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire | 1290541-27-3 |

| BLD Pharm | Inquire | Inquire | 1290541-27-3 |

| Key Organics | Inquire | Inquire | MFCD19441315 |

| AChemBlock | 97% | Inquire | 1290541-27-3 |

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1290541-27-3 |

| Molecular Formula | C6H8O |

| Molecular Weight | 96.13 g/mol |

| SMILES | C#CC1(C)COC1 |

Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety has gained significant attention in drug discovery as a versatile bioisostere. Its incorporation into drug candidates can lead to improved physicochemical properties. The 3,3-disubstituted oxetane motif is particularly attractive as it does not introduce a new stereocenter.

The terminal alkyne group of this compound makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, selective, and biocompatible, allowing for the facile conjugation of the oxetane moiety to various biomolecules or scaffolds.

This building block can be utilized in several drug discovery applications:

-

Synthesis of Kinase Inhibitors: The ethynyl group can serve as a key pharmacophoric element, extending into hydrophobic pockets of ATP-binding sites in kinases. For example, similar ethynyl-containing compounds have been crucial in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

-

Metabolic Labeling: The alkyne can be used to tag biomolecules in living systems for subsequent visualization or purification.

-

Activity-Based Protein Profiling: Clickable probes synthesized from this compound can be used to identify and profile the activity of specific enzymes in complex biological samples.

-

Linker Chemistry: The triazole ring formed from the click reaction provides a stable and rigid linker to connect different molecular fragments, for instance, in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and an azide-containing molecule. The reaction conditions may require optimization depending on the specific substrates.

Materials:

-

This compound

-

Azide-containing substrate

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, DMSO, t-butanol, or mixtures)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 10 mM solution of the azide-containing substrate in a compatible solvent.

-

Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 20 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of the THPTA or TBTA ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azide solution (1 equivalent)

-

This compound solution (1.1 to 2 equivalents)

-

Solvent to reach the desired final concentration (e.g., to make the final reaction volume 100 µL).

-

THPTA/TBTA ligand solution (e.g., 10 µL of 100 mM solution).

-

CuSO4 solution (e.g., 10 µL of 20 mM solution).

-

-

Vortex the mixture briefly.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 10 µL of 300 mM solution).

-

Vortex the mixture immediately and thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be worked up according to the properties of the product. This may involve extraction, precipitation, or direct purification by chromatography (e.g., silica gel chromatography or preparative HPLC).

-

Visualization of a Relevant Signaling Pathway

As this compound is a valuable tool for synthesizing kinase inhibitors, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. Molecules synthesized using this compound could potentially inhibit key kinases in this pathway.

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening potential kinase inhibitors synthesized using this compound.

Caption: Workflow for kinase inhibitor development.

3-Ethynyl-3-methyloxetane: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety training. The toxicological properties of 3-Ethynyl-3-methyloxetane have not been fully investigated; therefore, it must be handled with extreme caution, assuming it is hazardous.

Introduction

This compound is a heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its strained oxetane ring and reactive ethynyl group make it a versatile building block for the synthesis of novel chemical entities. The incorporation of the 3-methyl-3-oxetanyl moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide provides a summary of the available safety information, handling procedures, and physical properties of this compound to promote its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as an irritant and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[1] Due to the limited toxicological data, it is prudent to treat this compound with a high degree of caution.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Not specified | May be flammable |

| Acute toxicity, oral | Not specified | Harmful if swallowed |

| Skin corrosion/irritation | Not specified | May cause skin irritation |

| Serious eye damage/eye irritation | Not specified | May cause serious eye irritation |

| Specific target organ toxicity - single exposure | Not specified | May cause respiratory irritation |

Source: Information compiled from various supplier safety data.

Physical and Chemical Properties

At present, most of the physical and chemical properties of this compound are predicted values. Experimental data should be determined under controlled laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | ChemicalBook |

| Molecular Weight | 96.13 g/mol | ChemicalBook |

| CAS Number | 1290541-27-3 | SynHet[2] |

| Appearance | Colorless liquid | AChemBlock |

| Boiling Point (Predicted) | 90.3 ± 29.0 °C | ChemicalBook |

| Density (Predicted) | 0.95 ± 0.1 g/cm³ | ChemicalBook |

| SMILES | C#CC1(C)COC1 | SynHet[2] |

Safe Handling and Storage

Due to the unknown toxicological profile, stringent safety measures must be implemented when handling this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |

| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of vapors. |

4.2. Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A safety shower and eyewash station must be readily available.[1]

4.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C. Consult the supplier's documentation for specific recommendations.

4.4. Spills and Waste Disposal

In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable, labeled container for chemical waste.[1] Dispose of waste in accordance with all federal, state, and local regulations.[1]

First Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Conclusion

This compound is a promising building block for chemical synthesis. However, the lack of comprehensive toxicological data necessitates a highly cautious approach to its handling. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount to ensure the safety of laboratory personnel. Researchers are strongly encouraged to consult the full Safety Data Sheet provided by the supplier before commencing any work with this compound.

References

Technical Guide: Stability and Storage of 3-Ethynyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a summary of the available information regarding the stability and recommended storage conditions for 3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3). The information is compiled from various chemical suppliers and safety data sheets. It is important to note that while this document provides general guidance, users should always refer to the specific safety data sheet (SDS) provided by their supplier and conduct their own risk assessments.

Chemical Stability

This compound is generally considered to be stable under normal laboratory conditions.[1] However, as with many strained ring systems and terminal alkynes, its stability can be influenced by various factors. The oxetane ring possesses inherent ring strain, which can make it susceptible to ring-opening reactions under certain conditions. The terminal ethynyl group is also a reactive functional group that can undergo various transformations.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following table summarizes the recommended storage conditions from various sources.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C or Room Temperature | [2][3] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) | [1] |

| Container | Keep container tightly closed | [1] |

| Environment | Store in a cool, dry, and well-ventilated place. Protect from moisture. | [1][3] |

Handling and Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures and the specific recommendations outlined in the Safety Data Sheet.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

Experimental Protocols

Detailed experimental protocols for the quantitative assessment of this compound stability are not available in the provided search results. However, general methods for assessing the stability of chemical compounds can be adapted. These typically involve:

-

Long-Term Stability Studies: Storing aliquots of the compound under different conditions (e.g., various temperatures, light/dark, presence/absence of air/moisture) and analyzing them at regular intervals.

-

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light) to identify potential degradation products and pathways.

-

Analytical Techniques: Using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to monitor the purity of the compound and identify any degradation products.[4]

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability and minimize risks.

Caption: Recommended workflow for handling and storage of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a thorough risk assessment and adherence to the safety data sheet provided by the supplier. Users should always consult the primary literature and their institution's safety guidelines before handling any chemical.

References

An In-depth Technical Guide to Oxetane Chemistry for Drug Discovery Professionals

An Introduction to the Synthesis, Reactivity, and Application of Oxetanes in Modern Medicinal Chemistry

The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern drug design.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability.[3][4] This technical guide provides an in-depth exploration of oxetane chemistry, tailored for researchers, scientists, and drug development professionals. It covers the core principles of oxetane synthesis and reactivity, presents key quantitative data on their physicochemical impact, details experimental protocols for their preparation, and visualizes their role in relevant biological pathways.

Core Concepts: The Oxetane Advantage

The strategic incorporation of an oxetane ring into a drug candidate can profoundly influence its pharmacological profile.[5][6] These four-membered heterocycles are increasingly utilized as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[3][4] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, often without a significant increase in molecular weight.[1][5] The polar nature of the ether linkage within the strained ring contributes to enhanced solubility, while the compact and robust nature of the ring can shield metabolically labile sites from enzymatic degradation.[5][7]

Synthesis of Oxetanes: Building the Four-Membered Ring

The construction of the strained oxetane ring requires specific synthetic strategies. Key methods include intramolecular cyclizations and photochemical cycloadditions.

Intramolecular Cyclization: The Williamson Ether Synthesis

A prevalent method for forming the oxetane ring is through an intramolecular Williamson ether synthesis.[8][9] This SN2 reaction involves the cyclization of a γ-halohydrin or a related substrate with a leaving group at the γ-position relative to a hydroxyl group. The reaction is typically promoted by a base.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes.[10][11] It involves the [2+2] cycloaddition of a carbonyl compound in its excited state with an alkene in its ground state.[11] This reaction can provide access to a wide range of substituted oxetanes with high regioselectivity and stereoselectivity.[12]

Synthesis of Key Building Blocks: 3-Oxetanone

A versatile and widely used starting material for the synthesis of more complex oxetane derivatives is 3-oxetanone.[3][13] Its synthesis from readily available starting materials like 1,3-dichloroacetone has been optimized for large-scale production.[3]

Reactivity of Oxetanes: Strategic Ring-Opening

The inherent ring strain of oxetanes makes them susceptible to nucleophilic ring-opening reactions, a feature that can be strategically employed in multi-step syntheses.[8] This reactivity is often promoted by Lewis or Brønsted acids.

Impact on Physicochemical Properties: A Quantitative Perspective

The introduction of an oxetane moiety can dramatically alter the physicochemical properties of a molecule. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like properties.

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs

| Compound Pair | Non-Oxetane Analog | Aqueous Solubility | Oxetane-Containing Analog | Aqueous Solubility | Fold Increase | Reference |

| 1 | gem-Dimethyl analog of an advanced intermediate | <0.005 µg/mL | Oxetane analog | >2 µg/mL | >400 | [6] |

| 2 | Cyclobutane analog of an IDO1 inhibitor | Low | Oxetane analog | Higher | - | [14] |

| 3 | Methyl analog of an MMP-13 inhibitor | Low | Oxetane analog | Significantly Improved | - | [14] |

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs in Human Liver Microsomes (HLM)

| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Improvement | Reference |

| 1 | gem-Dimethyl analog | High | Oxetane analog | Reduced | - | [7] |

| 2 | Morpholine analog of Entospletinib | High | Lanraplenib (oxetane-piperazine) | Improved Metabolic Stability | - | [15] |

| 3 | ALDH1A1 Inhibitor CM39 | Poor Metabolic Stability | Oxetane-containing analog 6 | Improved Metabolic Stability | - | [14] |

Table 3: Impact of an Adjacent Oxetane Ring on the pKa of Amines

| Amine Structure | pKa of Conjugate Acid (pKaH) | Reference |

| Piperazine | 8.0 | [15] |

| 4-Oxetanyl-piperazine | 6.4 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in oxetane chemistry.

Protocol 1: Synthesis of 3-Oxetanone from 1,3-Dichloroacetone[3][16]

Step 1: Carbonyl Protection

-

To a solution of 1,3-dichloroacetone in a suitable solvent (e.g., toluene), add ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

Monitor the reaction by an appropriate analytical method (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, 2,2-bis(chloromethyl)-1,3-dioxolane.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

-

Prepare an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Add the protected intermediate from Step 1 dropwise to the basic solution at an elevated temperature (e.g., 90-100 °C).

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the spirocyclic intermediate, 1,4-dioxa-6-oxaspiro[2.3]hexane.

Step 3: Deprotection

-

To the spirocyclic intermediate from Step 2, add water and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to facilitate the hydrolysis of the ketal.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture with a base.

-

Extract the product, 3-oxetanone, with an organic solvent.

-

Dry the organic extracts and purify the product by distillation.

Protocol 2: General Procedure for the Paternò-Büchi Reaction[4][12]

-

In a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp), dissolve the carbonyl compound and the alkene in an appropriate solvent (e.g., p-xylene to suppress alkene dimerization).

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Irradiate the reaction mixture while maintaining a constant temperature.

-

Monitor the progress of the reaction by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting oxetane product by column chromatography on silica gel.

Protocol 3: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole[4][17]

Step 1: Synthesis of the Acetanilide Precursor

-

React an o-cycloalkylaminoacetanilide with an appropriate reagent to form the precursor for cyclization.

Step 2: Oxidative Cyclization

-

Dissolve the acetanilide precursor (1.0 eq) in formic acid.

-

Add Oxone® (3.0 eq).

-

Stir the mixture at 40 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Evaporate the solvent under reduced pressure.

-

Add water and neutralize with solid sodium carbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.

Oxetanes in Action: Signaling Pathways and Workflows

The utility of oxetanes is exemplified by their incorporation into clinical candidates targeting key signaling pathways in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Fenebrutinib is a selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK is involved in B-cell development, activation, and proliferation.[16][17] Its inhibition is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[18]

References

- 1. Fenebrutinib - Wikipedia [en.wikipedia.org]

- 2. What is Fenebrutinib used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 18. Fenebrutinib | MS Trust [mstrust.org.uk]

Methodological & Application

Application Notes and Protocols for 3-Ethynyl-3-methyloxetane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] 3-Ethynyl-3-methyloxetane is a valuable building block in medicinal chemistry. The oxetane motif can enhance physicochemical properties such as solubility and metabolic stability, while the terminal alkyne provides a handle for CuAAC-mediated conjugation to a wide array of azide-containing molecules, including small molecule fragments, peptides, and fluorescent probes. These application notes provide detailed protocols for the use of this compound in CuAAC reactions.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides. Please note that yields are representative and may vary based on the specific azide, purity of reagents, and reaction scale.

| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%) | t-BuOH/H₂O (1:1) | 12 | >95 |

| 2 | 4-Azidotoluene | CuI (5 mol%) | THF | 8 | >95 |

| 3 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%) | DMSO | 16 | 90-95 |

| 4 | Ethyl 2-azidoacetate | CuI (5 mol%) | CH₂Cl₂ | 10 | >95 |

Experimental Protocols

Two common protocols for performing CuAAC reactions with this compound are provided below. Protocol 1 utilizes an in situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, which is a widely used and convenient method. Protocol 2 employs a Cu(I) salt directly.

Protocol 1: In Situ Generation of Cu(I) Catalyst with CuSO₄/Sodium Ascorbate

This protocol describes a common and robust method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[1]

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv) and the desired azide (1.0 equiv).

-

Add a 1:1 mixture of t-BuOH and deionized water to dissolve the reactants.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution should turn a heterogeneous yellow-green color.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Direct Use of a Cu(I) Catalyst

This protocol utilizes a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. This method is often faster but requires an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Materials:

-

This compound

-

Azide of interest

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 equiv).

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 equiv) and the desired azide (1.0 equiv) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow and the fundamental chemical transformation in the copper-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for Click Chemistry Using 3-Ethynyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-Ethynyl-3-methyloxetane in click chemistry reactions, a powerful and versatile tool for molecular assembly. The unique oxetane moiety offers potential for modulating physicochemical properties such as solubility and metabolic stability, making it an attractive building block in drug discovery and bioconjugation.

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole linkage.[4][5] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the reaction to proceed without a cytotoxic copper catalyst, making it ideal for applications in living systems.[5]

This compound is a valuable reagent in click chemistry due to the presence of a terminal alkyne, which can readily participate in both CuAAC and SPAAC reactions. The oxetane ring is a four-membered cyclic ether that can serve as a bioisostere for other functional groups and may impart favorable pharmacokinetic properties to the resulting molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a robust and efficient method for conjugating this compound to azide-containing molecules.[4] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent.

Experimental Protocol: CuAAC

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or DMF).

-

Prepare a stock solution of the azide-containing substrate (e.g., 10 mM in a compatible solvent).

-

Prepare a stock solution of a Cu(I) catalyst, such as copper(I) bromide (CuBr) or generate the catalyst in situ. For in situ generation, prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in water) and a separate stock solution of a reducing agent like sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and improve reaction efficiency (e.g., 50 mM in DMSO/water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide solution.

-

Add the this compound solution. A slight excess of one reagent (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

-

Add the copper ligand solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Conditions:

-

Vortex the mixture gently to ensure homogeneity.

-

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.

-

For small molecules, purification can be achieved by column chromatography on silica gel.

-

For biomolecules, purification methods such as precipitation, dialysis, or size-exclusion chromatography are suitable.

-

Quantitative Data: Representative CuAAC Reaction Parameters

| Parameter | Value | Notes |

| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess may improve yield. |

| Azide Concentration | 1.0 equivalent | Limiting reagent. |

| Copper(II) Sulfate Concentration | 0.1 - 1.0 mol% | Catalytic amount. |

| Sodium Ascorbate Concentration | 1.0 - 5.0 mol% | In excess relative to copper. |

| Ligand (TBTA/THPTA) Concentration | 0.1 - 1.0 mol% | Equimolar to copper. |

| Solvent | t-BuOH/H₂O, DMSO, DMF | Co-solvents are often used. |

| Temperature | Room Temperature | Mild conditions are sufficient. |

| Reaction Time | 1 - 4 hours | Monitor for completion. |

| Typical Yield | >90% | Highly efficient reaction. |

Note: These are representative values and may require optimization for specific substrates.

CuAAC Experimental Workflow

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is the method of choice for bioconjugation in living systems due to the absence of a toxic copper catalyst. This reaction utilizes a strained alkyne, however, terminal alkynes like this compound can also undergo SPAAC, albeit at a slower rate, especially with electron-deficient azides or at elevated temperatures. For efficient room temperature SPAAC, a strained cyclooctyne is typically employed. The following protocol is a general guideline for reacting this compound with an azide without a copper catalyst.

Experimental Protocol: SPAAC

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO, PBS).

-

Prepare a stock solution of the azide-containing substrate in a compatible solvent.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the this compound solution and the azide solution. For biological applications, this may be done directly in cell culture media.

-

-

Reaction Conditions:

-

The reaction is typically performed at physiological temperature (37 °C) for biological applications, or at room temperature to elevated temperatures (e.g., 40-80 °C) for in vitro reactions to increase the reaction rate.

-

Reaction times can be significantly longer than for CuAAC, ranging from several hours to overnight.

-

Monitor the reaction progress using appropriate analytical methods.

-

-

Purification:

-

For in vitro reactions, purification can be achieved by standard methods such as chromatography.

-

For biological experiments, the product is often analyzed in situ (e.g., via fluorescence microscopy if one of the components is fluorescently labeled) or after cell lysis and enrichment.

-

Quantitative Data: Representative SPAAC Reaction Parameters

| Parameter | Value | Notes |

| This compound Concentration | 1.0 - 10 equivalents | Higher excess may be needed. |

| Azide Concentration | 1.0 equivalent | Limiting reagent. |

| Solvent | DMSO, Water, PBS, Cell Media | Biocompatible solvents are often used. |

| Temperature | Room Temperature to 80 °C | Higher temperatures accelerate the reaction. |

| Reaction Time | 4 - 24 hours | Generally slower than CuAAC. |

| Typical Yield | Moderate to High | Highly dependent on substrates and conditions. |

Note: These are representative values and will require significant optimization based on the specific azide and desired application.

SPAAC Experimental Workflow

References

Application Notes and Protocols for Anionic Polymerization of Oxetane-Containing Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization of oxetane-containing monomers. This document is intended to serve as a practical guide for the synthesis of well-defined polyoxetanes with tunable properties for various applications, particularly in the field of drug delivery.

Introduction to Anionic Polymerization of Oxetanes

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of polyethers from cyclic ether monomers like oxetanes. This method offers the potential for producing polymers with controlled molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.[1][2] The polymerization is initiated by a nucleophilic attack of an anion on one of the carbon atoms of the oxetane ring, leading to ring opening and the formation of a propagating alkoxide species.

The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization process and the final properties of the polyoxetane. Common initiating systems include alkali metal alkoxides, organoalkali compounds, and combinations of onium salts with Lewis acids.[1][3] For oxetane monomers containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane (EHO), specific initiators like sodium hydride (NaH) in combination with a co-initiator are often employed to facilitate a multibranching polymerization, leading to hyperbranched structures.[4][5]

Polyoxetanes are of significant interest in drug delivery due to their biocompatibility, tunable hydrophilicity, and the presence of functional groups that can be used for conjugating therapeutic agents.[6][7] The ability to create linear, branched, or block copolymer architectures allows for the design of sophisticated drug delivery vehicles.

Experimental Protocols

Materials and Monomer Purification

-

Monomer: 3-Ethyl-3-hydroxymethyloxetane (EHO) is a common monomer for synthesizing functional polyethers.[4] It is commercially available but should be purified before use to remove any water or other impurities that can terminate the anionic polymerization.

-

Initiator System:

-

Solvents: Anhydrous solvents such as toluene or N-methyl-2-pyrrolidone (NMP) are required. Solvents must be rigorously dried and deoxygenated before use.

-

Purification of EHO: EHO should be distilled under reduced pressure over calcium hydride (CaH₂) to remove water. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen).

Protocol for Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) (HBPO)

This protocol describes the synthesis of a hyperbranched polyether via anionic polymerization of EHO using a NaH/co-initiator system.[4]